molecular formula C10H7NO4 B13448029 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylicacid

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B13448029
M. Wt: 205.17 g/mol
InChI Key: YWWAGKVVFRQEFK-UHFFFAOYSA-N
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Description

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both furan and pyrrole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of furan-2-carbonyl chloride with pyrrole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of both furan and pyrrole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

4-(furan-2-carbonyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C10H7NO4/c12-9(8-2-1-3-15-8)6-4-7(10(13)14)11-5-6/h1-5,11H,(H,13,14)

InChI Key

YWWAGKVVFRQEFK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=CNC(=C2)C(=O)O

Origin of Product

United States

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